

Phytochelatin 3 structure and function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phytochelatin 3	
Cat. No.:	B1616652	Get Quote

An In-depth Technical Guide to **Phytochelatin 3**: Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides crucial for heavy metal detoxification in a wide range of organisms, including plants, fungi, nematodes, and algae.[1][2] These peptides are not primary gene products but are synthesized enzymatically.[3][4] Their general structure is (γ-glutamylcysteine)n-glycine, where 'n' typically ranges from 2 to 5, though it can extend to 11.[5] **Phytochelatin 3** (PC3), corresponding to n=3, is a key oligomer in this family. This document provides a comprehensive technical overview of the structure, biosynthesis, and function of PC3, along with relevant quantitative data and experimental protocols for its study.

Structure of Phytochelatin 3

Phytochelatin 3 is a peptide with the specific structure (γ-glutamylcysteine)₃-glycine. It is derived from three units of the dipeptide γ-glutamylcysteine linked together, with a glycine molecule at the C-terminus.[6] The repeated γ-glutamyl linkages are a hallmark of phytochelatins and indicate their non-ribosomal synthesis pathway.[4] The presence of three cysteine residues provides the thiol groups (-SH) that are essential for its function as a metal chelator.[5][7]

Table 1: Chemical and Physical Properties of Phytochelatin 3

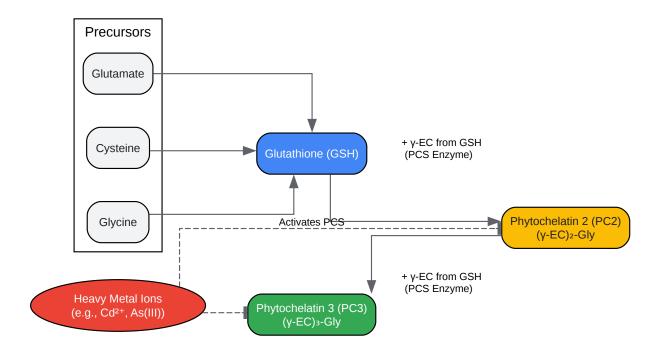


Property	Value	Source
Molecular Formula	C26H41N7O14S3	[8]
Monoisotopic Mass	771.1874 Da	[8]
General Structure	(γ-Glu-Cys)₃-Gly	[6]

Biosynthesis of Phytochelatin 3

Phytochelatins are synthesized from glutathione (GSH) in a reaction catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[3][9] The synthesis is not constitutive but is activated by the presence of heavy metal ions such as cadmium (Cd²⁺), zinc (Zn²⁺), copper (Cu²⁺), lead (Pb²⁺), and arsenite (As(III)).[1][4][5][9][10]

The process begins with the PCS enzyme transferring the γ -glutamylcysteine (γ -EC) moiety from a donor GSH molecule to an acceptor molecule. The acceptor can be another GSH molecule (to form PC2), or a pre-existing phytochelatin molecule (e.g., PC2 to form PC3). This sequential addition of γ -EC units generates the family of PC oligomers.[4][11]





Click to download full resolution via product page

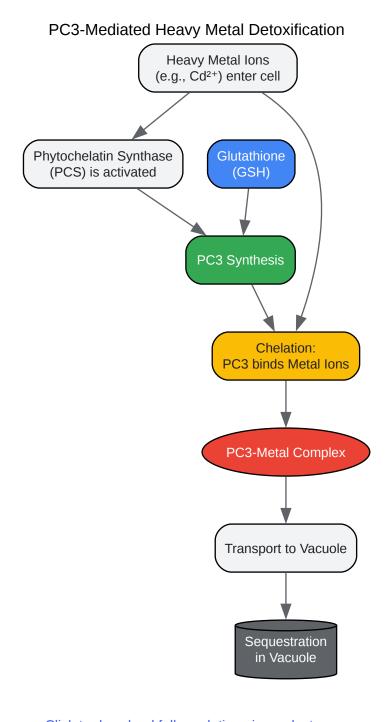
Caption: Biosynthesis pathway of **Phytochelatin 3** from glutathione, activated by heavy metals.

Function in Metal Detoxification

The primary function of PC3 is the chelation and detoxification of heavy metals.[1][2] The sulfhydryl groups of its three cysteine residues act as high-affinity binding sites for metal ions. [5][7] Upon binding, PC3 forms stable complexes with metals like cadmium and arsenic.[3][7]

This process is a critical defense mechanism for the cell. By sequestering toxic metal ions, PC3 prevents them from interacting with and damaging essential cellular components like enzymes and structural proteins. The PC3-metal complexes are then transported, often into the plant cell vacuole, for safe storage and compartmentalization, effectively removing the toxic ions from the cytosol.[1][12]





Click to download full resolution via product page

Caption: Cellular workflow for heavy metal detoxification involving **Phytochelatin 3**.

Quantitative Data Summary

Quantitative analysis is essential for understanding the dynamics of PC3 synthesis and function. Key parameters include enzyme kinetics, metal-binding stoichiometry, and analytical



detection limits.

Table 2: Phytochelatin Synthase (PCS) Properties

Parameter	Organism	Value	Condition	Source
K _m for Glutathione	Silene cucubalus	6.7 mM	-	[9]
Metal Activators	Silene cucubalus	Cd ²⁺ > Ag ⁺ , Bi ³⁺ , Pb ²⁺ , Zn ²⁺ , Cu ²⁺ , Hg ²⁺ , Au ⁺	In vitro assay	[9]

Table 3: Metal-Phytochelatin Complex Stoichiometry

Complex	Ratio	Method/Observatio n	Source
y-EC:Cd²+	2:1	Molar ratio in newly formed complex	[9]
SH:As	~3:1	Ratio in cell-free extracts of arsenite- treated cells	[10]
Zn(II):PC3	1:1	Spectroscopic data indicates exclusive formation of equimolar complexes	[13]

Table 4: Analytical Parameters for PC3 Quantification



Parameter	Method	Value	Source
Linear Range	HPLC	1.33 μmol/L – 6.66 mmol/L	[14]
Limit of Detection (LOD)	HPLC	0.1 μmol	[14]
Limit of Quantitation (LOQ)	HPLC	0.5 μmol	[14]
Recovery	HPLC	> 85%	[14]

Experimental Protocols

Protocol: Quantification of PC3 in Plant Tissue via HPLC

This protocol outlines a standard method for extracting and quantifying PC3 from plant tissues exposed to heavy metal stress, adapted from methodologies described in the literature.[10][14]

- 1. Sample Preparation and Exposure: a. Grow plant seedlings (e.g., Arabidopsis thaliana) in a suitable sterile medium (e.g., Murashige-Skoog). b. After a set growth period (e.g., 7 days), transfer seedlings to a medium containing the heavy metal of interest (e.g., 5 μM CdCl₂) for a specified duration (e.g., 7 days).[15] Use a control group with no added metal. c. Harvest plant tissues (roots and shoots separately), rinse thoroughly with deionized water, blot dry, and immediately freeze in liquid nitrogen. Store at -80°C until extraction.
- 2. Thiol Extraction: a. Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen. b. Weigh the frozen powder and add 5 volumes of extraction buffer (e.g., 0.1% (v/v) trifluoroacetic acid (TFA) containing 10 mM diethylenetriaminepentaacetic acid (DTPA)).[16] c. Homogenize the sample thoroughly (e.g., using a sonicator or tissue lyser) while keeping it on ice. d. Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[14] e. Carefully collect the supernatant, which contains the thiol peptides.
- 3. Derivatization (Optional but Recommended for Fluorescence Detection): a. For fluorescent detection, derivatize the thiol groups. Mix the supernatant with a labeling agent like





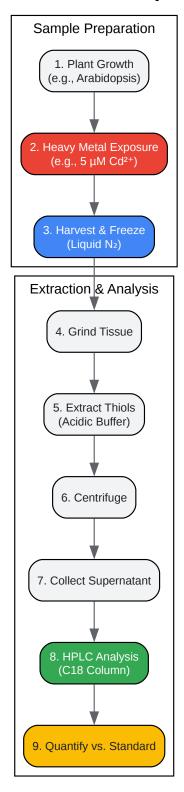


monobromobimane (mBBr) in a suitable buffer (e.g., HEPES with EDTA) and incubate in the dark.[11] b. Stop the reaction by acidification (e.g., with methanesulfonic acid).

4. HPLC Analysis: a. Analyze the derivatized or underivatized extract using a reverse-phase HPLC system. b. Column: C18 column. c. Mobile Phase: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., acetonitrile with 0.1% TFA).[11] d. Detection: UV detector (for underivatized thiols, ~210-220 nm) or a fluorescence detector (for derivatized thiols).[16] e. Quantification: Run a standard curve using purified PC3 standards of known concentrations (e.g., 1.33 μ mol/L to 6.66 mmol/L).[14] Identify the PC3 peak in the sample chromatogram by comparing its retention time to the standard. Calculate the concentration based on the peak area and the standard curve.



Experimental Workflow for PC3 Quantification



Click to download full resolution via product page

Caption: Workflow for quantifying PC3 in plant tissue using HPLC.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Phytochelatin Wikipedia [en.wikipedia.org]
- 2. Phytochelatin biosynthesis and function in heavy-metal detoxification PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Phytochelatin 3, PC3 1 mg [anaspec.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite Phytochelatin 3 (C26H41N7O14S3) [pubchemlite.lcsb.uni.lu]
- 9. pnas.org [pnas.org]
- 10. Detoxification of Arsenic by Phytochelatins in Plants PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adaptive Engineering of Phytochelatin-based Heavy Metal Tolerance PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Phytochelatin Synthase has Contrasting Effects on Cadmium and Arsenic Accumulation in Rice Grains PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phytochelatin 3 structure and function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1616652#phytochelatin-3-structure-and-function]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com